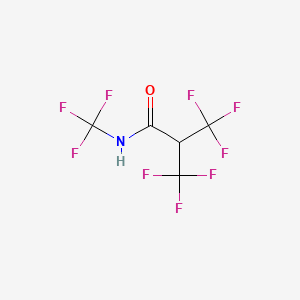
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluorodiazoethane (CF3CHN2) in the presence of suitable solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+1] or [3+2] cycloaddition reactions with enynes.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluorodiazoethane (CF3CHN2) and various solvents like dimethylacetamide (DMAc) and dichloroethane (DCE) . The choice of solvent can significantly influence the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its stability and reactivity make it useful in biochemical studies.
Medicine: It is explored for potential pharmaceutical applications due to its fluorinated structure.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide involves its ability to participate in cycloaddition reactions, forming stable products. The trifluoromethyl groups enhance the molecule’s reactivity and stability, allowing it to interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is unique due to its multiple trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it distinct from other similar compounds that may have fewer or different substituents.
Eigenschaften
CAS-Nummer |
103547-54-2 |
|---|---|
Molekularformel |
C5H2F9NO |
Molekulargewicht |
263.06 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N,2-bis(trifluoromethyl)propanamide |
InChI |
InChI=1S/C5H2F9NO/c6-3(7,8)1(4(9,10)11)2(16)15-5(12,13)14/h1H,(H,15,16) |
InChI-Schlüssel |
FKYFSIMRGXJBLM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


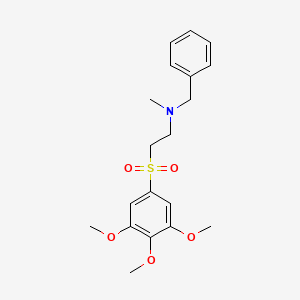
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
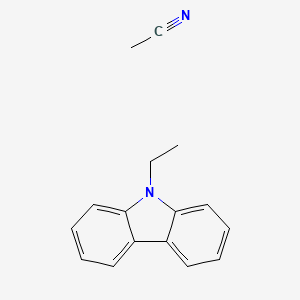

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)


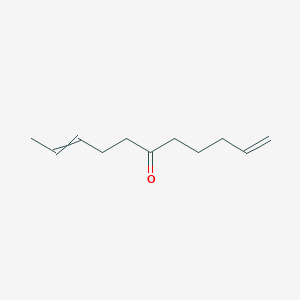

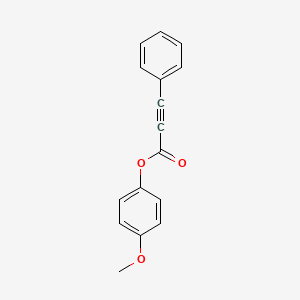
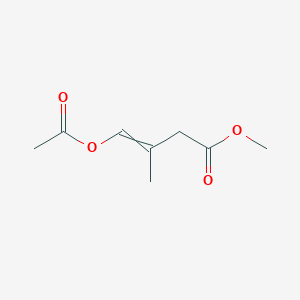
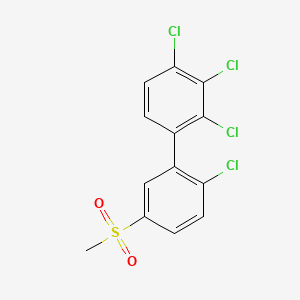
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
